Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Overview
Description
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is an organic compound with a unique structure that includes an epoxide ring fused to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate typically involves the epoxidation of naphthalene derivatives. One common method is the reaction of 1,4-dihydronaphthalene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . The resulting epoxide can then be esterified using methanol and a suitable catalyst to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the epoxide ring can yield the corresponding dihydroxy compound.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces dihydroxy compounds .
Scientific Research Applications
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential use in medicinal chemistry and as a tool for studying biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1,4-epoxynaphthalene: Shares the epoxide ring and naphthalene core but lacks the ester group.
1,4-Dihydronaphthalene-1,4-oxide: Similar structure but different functional groups.
7-Oxabenzonorbornadiene: Contains a similar epoxide ring fused to an aromatic system.
Uniqueness
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is unique due to the presence of the ester group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
methyl 11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-11(13)12-7-6-10(15-12)8-4-2-3-5-9(8)12/h2-7,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGDBIZVIJCOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C=CC(O1)C3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574420 | |
Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83164-95-8 | |
Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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